molecular formula C21H18N3NaO4 B2644342 Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate CAS No. 2243508-78-1

Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate

Cat. No. B2644342
CAS RN: 2243508-78-1
M. Wt: 399.382
InChI Key: BGUITYAXYBBHIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in the field of biochemistry and biotechnology. This compound is a derivative of lysine, one of the twenty amino acids that make up proteins. Fmoc-Lys(Mtt)-OH is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of lysine during chemical reactions.

Mechanism Of Action

The mechanism of action of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is based on its ability to protect the amino group of lysine during peptide synthesis. The Fmoc group is removed using a base such as piperidine, which exposes the amino group of lysine for further chemical reactions. The Mtt group is removed using a mild acid such as trifluoroacetic acid to yield the final peptide product.
Biochemical and Physiological Effects:
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH does not have any direct biochemical or physiological effects as it is a chemical compound used in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH may have a wide range of biochemical and physiological effects depending on their structure and function.

Advantages And Limitations For Lab Experiments

The use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis has several advantages. It allows for the protection of the lysine residue during chemical reactions, which enables the synthesis of longer and more complex peptides. Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is also stable under a wide range of reaction conditions, which makes it a versatile reagent for peptide synthesis.
However, there are also limitations to the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH. The synthesis of peptides using Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH can be time-consuming and require multiple steps. Additionally, the Mtt group can be difficult to remove, which can lead to low yields of the final peptide product.

Future Directions

There are several future directions for the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis. One area of research is the development of new protecting groups that can be used in peptide synthesis. These protecting groups may offer improved stability and ease of removal compared to current protecting groups.
Another area of research is the development of new methods for peptide synthesis that are more efficient and require fewer steps. This may involve the use of new reagents or techniques that can streamline the synthesis process.
Conclusion:
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is a chemical compound used in the synthesis of peptides and proteins. It is widely used in the field of biochemistry and biotechnology for the development of drugs, vaccines, and diagnostic tools. The use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis has several advantages, but also has limitations. There are several future directions for the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis, including the development of new protecting groups and more efficient synthesis methods.

Synthesis Methods

The synthesis of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected lysine is then reacted with 9-fluorenylmethoxycarbonyl (Fmoc) chloride to form Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Boc)-OH. The Boc group is then removed and the resulting Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate-OH is reacted with 2-(1-methylimidazol-2-yl)acetic acid and 4-methyltrityl chloride to form Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH.

Scientific Research Applications

Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is widely used in the field of biochemistry and biotechnology for the synthesis of peptides and proteins. Peptides and proteins are important molecules that play a crucial role in various biological processes. They are used in the development of drugs, vaccines, and diagnostic tools. Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is used to protect the lysine residue during peptide synthesis, which allows for the creation of longer and more complex peptides.

properties

IUPAC Name

sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4.Na/c1-24-11-10-22-19(24)18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-11,17-18H,12H2,1H3,(H,23,27)(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUITYAXYBBHIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N3NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate

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